molecular formula C14H12N2S B15116979 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B15116979
M. Wt: 240.33 g/mol
InChI Key: BXVFSNACRIHXTE-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a phenylethyl sulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with 1-phenylethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with different substituents on the pyridine ring.

    2-(1-Phenylethyl)sulfanyl]pyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    2-(1-Phenylethyl)sulfanyl]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both the phenylethyl sulfanyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(1-phenylethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-11(12-6-3-2-4-7-12)17-14-13(10-15)8-5-9-16-14/h2-9,11H,1H3

InChI Key

BXVFSNACRIHXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(C=CC=N2)C#N

Origin of Product

United States

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